molecular formula C9H17N3 B3197832 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1007460-21-0

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No. B3197832
CAS RN: 1007460-21-0
M. Wt: 167.25 g/mol
InChI Key: ZEIHRCFZJUJPMS-UHFFFAOYSA-N
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Description

“1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2O . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The InChI code for this compound is 1S/C8H12N2O/c1-4-10-5-8(7(3)11)6(2)9-10/h5H,4H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures have been involved in various chemical reactions. For instance, a compound with a similar pyrazole ring was used in the synthesis of a platinum complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 152.2 . More specific properties like boiling point, density, solubility, and pKa are not available in the sources I found .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemical structure of "1-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)propan-1-amine" suggests its relevance to the synthesis of heterocyclic compounds. Heterocyclic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities. One study discusses the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, highlighting its value as a building block for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This research emphasizes the importance of such compounds in synthesizing a wide range of heterocycles and dyes, showcasing the unique reactivity that provides mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, including amines (Gomaa & Ali, 2020).

Biological Activity and Anticancer Potential

The pyrazoline derivatives, closely related to the queried compound, are noted for their significant biological activities. A review on the synthetic strategies of pyrazoline derivatives for developing new anticancer agents highlights the electron-rich nature of pyrazolines, making them popular for their electronic properties and potential for dynamic applications. These derivatives have been shown to exhibit a high biological effect, particularly in anticancer activities, thereby encouraging further research in this area. The review discusses various methods used in synthesizing pyrazoline derivatives and their significant impact on anticancer activity, underscoring the potential of pyrazoline against cancer as a noteworthy area of interest for researchers (Ray et al., 2022).

Energetic Materials Research

In the field of energetic materials, nitrogen-rich heterocyclic compounds, including pyrazolines, have gained attention for their potential applications. A review of high-nitrogen azine energetic compounds covers the synthesis, properties, and potential uses of various azine compounds, including pyrazine derivatives. These materials are explored for their applications in propellants, explosives, and gas generators, highlighting the benefits of azine energetic compounds in improving burning rates, reducing sensitivity, and enhancing detonation performance. The research points to the broad application prospects of such compounds in energetic material domains, demonstrating the ongoing interest and potential advancements in this area (Yongjin & Shuhong, 2019).

Safety and Hazards

The safety information available indicates that “1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine” may be an irritant . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for the study and application of “1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in pharmaceuticals, agrochemicals, and dyestuff . Additionally, their potential biological activity could be explored further .

properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-9(10)8-6-12(5-2)11-7(8)3/h6,9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHRCFZJUJPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1C)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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